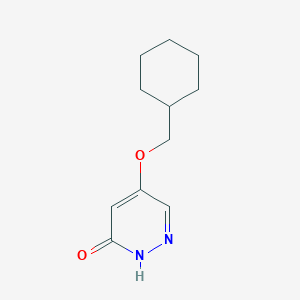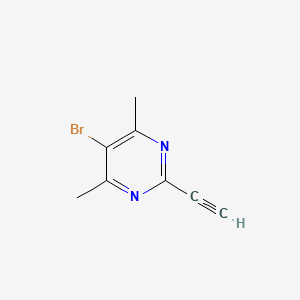
1-Chloro-2-(chloromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the first and second positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)naphthalene can be synthesized through the chloromethylation of naphthalene. The process involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as ferric chloride and copper chloride. A phase transfer catalyst like benzyl trimethyl ammonium chloride or benzyl triethyl ammonium chloride is also used to facilitate the reaction. The reaction mixture is heated, and the product is isolated by crystallization from an alcohol solvent .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(chloromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with functional groups like aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of naphthalene derivatives with reduced chlorine content.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Derivatives like 1-hydroxy-2-(chloromethyl)naphthalene, 1-amino-2-(chloromethyl)naphthalene, and 1-thio-2-(chloromethyl)naphthalene.
Oxidation Reactions: Products like 1-chloro-2-formylnaphthalene and 1-chloro-2-carboxynaphthalene.
Reduction Reactions: Reduced derivatives like 1-chloro-2-methylnaphthalene.
Scientific Research Applications
1-Chloro-2-(chloromethyl)naphthalene has several scientific research applications:
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of synthetic resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethyl)naphthalene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This results in the formation of various derivatives with different functional groups. The compound’s reactivity is influenced by the presence of the naphthalene ring, which stabilizes the intermediate species formed during the reactions.
Comparison with Similar Compounds
1-Chloro-2-(chloromethyl)naphthalene can be compared with other similar compounds, such as:
1-Chloromethyl naphthalene: This compound has a similar structure but with only one chlorine atom substituted at the first position.
2-Chloromethyl naphthalene: This compound has the chlorine atom substituted at the second position of the naphthalene ring.
1,2-Dichloronaphthalene: This compound has two chlorine atoms substituted at the first and second positions, similar to this compound, but without the chloromethyl group.
Uniqueness: this compound is unique due to the presence of both chlorine and chloromethyl groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
67197-78-8 |
|---|---|
Molecular Formula |
C11H8Cl2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8Cl2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 |
InChI Key |
WNBXQARBPBWRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



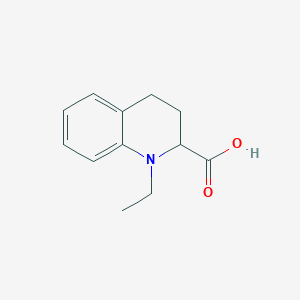

![5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11894233.png)
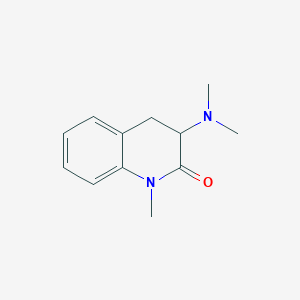

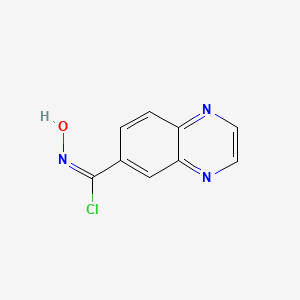
![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)

![(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11894266.png)
